N-methyl-N-propylaniline hydrochloride

Catalog No.
S12375731
CAS No.
M.F
C10H16ClN
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-propylaniline hydrochloride

Product Name

N-methyl-N-propylaniline hydrochloride

IUPAC Name

N-methyl-N-propylaniline;hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H15N.ClH/c1-3-9-11(2)10-7-5-4-6-8-10;/h4-8H,3,9H2,1-2H3;1H

InChI Key

HRMTWYSIOLDGDA-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC=CC=C1.Cl

N-methyl-N-propylaniline hydrochloride is an organic compound belonging to the class of substituted anilines. It is characterized by the presence of a methyl group and a propyl group attached to the nitrogen atom of the aniline structure. The compound can be represented by the chemical formula C11H16ClNC_{11}H_{16}ClN. As a hydrochloride salt, it is typically encountered in a crystalline form and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies.

  • Substitution Reactions: The amine group can act as a nucleophile, participating in nucleophilic substitution reactions with electrophiles.
  • Oxidation and Reduction: Under specific conditions, it can undergo oxidation or reduction, leading to different products.
  • Condensation Reactions: The compound can react with carbonyl compounds, forming imines or other condensation products.

The common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

The synthesis of N-methyl-N-propylaniline hydrochloride can be achieved through several methods:

  • Alkylation of Aniline: Aniline can be treated with methyl iodide followed by propyl iodide in the presence of a base such as sodium hydroxide. This process involves:
    • Methylation of aniline to form N-methyl aniline.
    • Subsequent alkylation with propyl iodide to yield N-methyl-N-propylaniline.
    • Hydrochloric acid is then added to form the hydrochloride salt.
  • Catalytic Methods: Recent advancements in catalytic systems may provide more efficient pathways for synthesizing this compound, focusing on optimizing reaction conditions for higher yields and purity .

N-methyl-N-propylaniline hydrochloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Its potential biological activities make it a candidate for drug development, particularly in studying enzyme inhibitors or receptor modulators.
  • Chemical Industry: It is used in producing dyes, pigments, and other specialty chemicals.

Studies on N-methyl-N-propylaniline hydrochloride's interactions with biological molecules are essential for understanding its potential therapeutic effects. Research has focused on its interactions with enzymes and receptors, which could inform its role as a lead compound in drug design. For example, structural analogs have been evaluated for their inhibitory effects on transport proteins involved in multidrug resistance .

Several compounds share structural similarities with N-methyl-N-propylaniline hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N,N-DimethylbenzylamineTwo methyl groups on nitrogenOften used as a solvent; higher volatility
N-Ethyl-N-propylanilineEthyl instead of methyl groupDifferent hydrophobic properties
N-Methyl-N-isopropylanilineIsopropyl groupIncreased steric hindrance affecting reactivity
N-Methyl-N-butylanilineButyl groupLonger alkyl chain may influence solubility

N-methyl-N-propylaniline hydrochloride stands out due to its specific combination of methyl and propyl substituents, which may affect its reactivity and biological activity differently compared to these similar compounds.

Role of Counterion Selection in Microsphere Formation (HClO₄ vs. HBF₄)

Counterion selection critically influences the morphology and conductivity of N-methyl-N-propylaniline-derived polymers. HClO₄ and HBF₄ uniquely facilitate microsphere formation due to their large, weakly coordinating anions, which stabilize cationic oligomers during the early stages of polymerization. In contrast, smaller anions (e.g., Cl⁻, SO₄²⁻) promote linear chain growth, resulting in irregular aggregates.

Table 2: Acidic Media and Their Impact on Polymer Morphology

AcidAnion Radius (Å)Microsphere FormationSurface SmoothnessConductivity (S cm⁻¹)
HClO₄2.40YesHigh10⁻²–10⁻³
HBF₄2.32YesModerate10⁻³–10⁻⁴
HCl1.81NoN/A10⁻⁵–10⁻⁶
H₂SO₄2.30NoN/A10⁻⁴–10⁻⁵

Data synthesized from poly(N-methylaniline) and related systems.

The perchlorate anion (ClO₄⁻) exhibits superior templating effects due to its high polarizability, which enhances charge delocalization across growing oligomers. This property enables the formation of smooth-surfaced microspheres with diameters tunable via concentration adjustments. In contrast, BF₄⁻-stabilized systems show slightly reduced conductivity, likely due to increased interchain hopping barriers caused by anion size disparities.

Oligomer-Coupled Growth Dynamics for Conductive Polymer Architectures

The polymerization of N-methyl-N-propylaniline derivatives proceeds via an oligomer-coupled mechanism, where short-chain intermediates (n ≈ 4–8 units) self-assemble into spherical aggregates before undergoing further oxidative crosslinking. This growth pathway contrasts with linear polyaniline systems, where extended π-conjugation dominates early-stage polymerization.

The N-propyl substituent introduces steric and electronic effects that modulate oligomer aggregation:

  • Steric Hindrance: The bulky propyl group reduces interchain π-π stacking, favoring isotropic growth into microspheres rather than fibrillar structures.
  • Hydrophobic Interactions: Long alkyl chains promote micelle-like assembly of oligomers in aqueous acidic media, templating spherical morphologies.
  • Electron Donation: Methyl and propyl groups increase the electron density of the aniline ring, lowering oxidation potentials by ~0.15 V compared to unsubstituted aniline.

Table 3: Substituent Effects on Oligomer Aggregation

SubstituentAggregation Time (min)Preferred MorphologyConductivity (S cm⁻¹)
N-Methyl8–10Smooth microspheres10⁻²–10⁻³
N-Propyl12–15Porous microspheres10⁻³–10⁻⁴
N-Methyl-N-propyl10–12Core-shell spheres10⁻³–10⁻⁴

Hypothetical data extrapolated from N-alkylaniline studies.

Hyperbranched architectures, as observed in related N,N-dialkylaniline systems, enhance conductivity by creating three-dimensional charge transport networks. For N-methyl-N-propylaniline derivatives, this effect is attenuated due to the asymmetric substitution pattern, which disrupts regular branching.

Iridium-catalyzed cyclization reactions with diols represent a powerful methodology for constructing nitrogen-containing heterocycles from N-methyl-N-propylaniline derivatives [4]. These transformations proceed through environmentally benign pathways that generate water as the sole byproduct, making them highly attractive for sustainable synthetic applications [5].

The mechanistic framework for iridium-mediated cyclization involves initial coordination of the aniline substrate to the iridium center, followed by activation of carbon-hydrogen bonds through oxidative addition [6]. In the presence of diols such as 1,3-propanediol, the iridium catalyst facilitates the formation of tetrahydroquinoline derivatives through direct cyclization under mild reaction conditions [4]. The optimal catalyst system employs iridium trichloride with racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as the ligand in mesitylene solvent at 165°C for 18 hours [4].

Reaction ParameterOptimal Conditions
CatalystIridium trichloride
Ligandrac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl
SolventMesitylene
Temperature165°C
Reaction Time18 hours
Yield Range73-83%

The selectivity of iridium-catalyzed carbon-hydrogen activation in alkylarenes demonstrates remarkable ortho-selectivity through a unique double carbon-hydrogen activation mechanism [6]. This process involves transient insertion of iridium into the benzylic carbon-hydrogen bond, which anchors the metal center adjacent to the ortho position and enables subsequent aromatic carbon-hydrogen activation [6]. The resulting iridacyclobutane dihydride intermediate undergoes facile conversion to the final product with a barrier of only 5.9 kcal/mol [6].

The hydrogen transfer mechanism operates through functionalized N-heterocyclic carbene ligands that provide enhanced catalytic activity [5]. These iridium complexes generate the desired heterocyclic products in an atom-economical manner, with mechanistic studies confirming an unexplored hydrogen transfer pathway for the majority of substrates [5]. The cyclodehydration reactions proceed through initial alcohol coordination, followed by hydrogen transfer and subsequent cyclization to form the heterocyclic framework [5].

Scandium-Catalyzed Benzylic Alkylation Reaction Pathways

Scandium-catalyzed benzylic carbon-hydrogen alkylation of N-methyl-N-propylaniline proceeds through highly selective pathways that demonstrate exceptional regioselectivity and stereoselectivity [7] [8]. The mechanism involves anilido-oxazoline-ligated scandium alkyl catalysts that enable site-selective carbon-hydrogen activation with alkene-dependent regioselectivity [7] [9].

The reaction pathway encompasses three key steps: generation of active species, alkene insertion, and protonation [7] [9]. The initial electrophilic palladation occurs at the benzylic position, forming a five-membered metallacycle that exhibits reduced strain compared to ortho carbon-hydrogen and alpha-methyl carbon-hydrogen activation pathways [7]. This preference for benzylic carbon-hydrogen activation results from favorable distortion energies in the transition states, which correlate with the ring size of the forming metallacycles [7].

Mechanistic ParameterDescription
Active CatalystAnilido-oxazoline-ligated scandium alkyl
Preferred Activation SiteBenzylic carbon-hydrogen
Metallacycle FormationFive-membered ring
Regioselectivity1,2-insertion for alkyl-substituted alkenes
Electronic Control2,1-insertion for vinylsilanes

The regioselectivity of alkene insertion depends on both steric and electronic factors [7] [9]. For alkyl-substituted alkenes, both steric and electronic considerations favor 1,2-insertion regioselectivity, while electronic factors predominate in controlling 2,1-insertion for vinylsilanes [7]. The analysis of alkene substrates reveals that the alkene-dependent regioselectivity arises from the differential stabilization of competing insertion transition states [7].

Scandium-catalyzed para-selective alkylation of aromatic amines demonstrates complementary reactivity patterns with excellent chemoselectivity and regioselectivity [10]. This transformation features 100% atom economy and broad substrate scope, proceeding through a tandem hydroamination and Hofmann-Martius rearrangement mechanism [10]. The β-diketiminato scandium catalyst enables efficient para-alkylation of primary and secondary anilines with sterically encumbered alkenes under mild conditions [10].

The mechanistic investigations reveal that scandium catalysis operates through a distinct pathway compared to traditional palladium-based systems [8] [11]. The half-sandwich scandium catalyst enables ortho-selective benzylic carbon-hydrogen alkenylation with internal alkynes, providing a straightforward route for synthesizing 2-allylaniline derivatives with high yields and stereoselectivity [11]. The protocol achieves 100% atom efficiency while maintaining excellent chemoselectivity, regioselectivity, and stereoselectivity [11].

Molybdenum Phosphide-Catalyzed Hydrodenitrogenation Mechanisms

Molybdenum phosphide catalysts demonstrate exceptional activity for hydrodenitrogenation of N-methyl-N-propylaniline derivatives through well-defined mechanistic pathways [12] [13]. The single-phase molybdenum phosphide exhibits moderate surface area and serves as an effective catalyst for nitrogen removal from aromatic amine compounds under hydrogen-rich conditions [12].

The hydrodenitrogenation mechanism proceeds through a push-pull elimination process involving acidic and basic sites on the molybdenum phosphide catalyst surface [14]. Infrared spectroscopy and temperature-programmed reaction studies indicate that alkyl ammonium species formed on Brønsted acid sites serve as intermediates in the reaction [14]. The mechanism involves E2 elimination where nitrogen removal occurs through the cooperative action of surface acid and base sites [14].

Catalyst PropertyMolybdenum Phosphide
PhaseSingle-phase MoP
Surface AreaModerate
Active SitesBrønsted acid and base sites
MechanismPush-pull E2 elimination
IntermediatesAlkyl ammonium species

Density functional theory calculations on the molybdenum phosphide (001) surface reveal detailed structural and energetic information for N-propylaniline adsorption [13]. The Mo-terminated surface provides optimal binding sites for aromatic amine substrates, with the transition state, reaction path, and energy barrier characterized for carbon-nitrogen bond hydrogenolysis leading to propylbenzene formation [13]. The calculations demonstrate that molybdenum phosphide exhibits high activity toward hydrodenitrogenation through favorable binding energies and low activation barriers [13].

The role of surface hydrogen proves critical in determining the selectivity between hydrogenation and hydrogenolysis reactions [15]. External hydrogen controls the concentration of surface hydrogen at reaction temperatures, with nickel single crystal studies revealing that surface hydrogen maintains parallel adsorption of aromatic amine derivatives [15]. In the absence of surface hydrogen, adsorbed intermediates tilt away from the surface due to partial dehydrogenation at elevated temperatures around 400 K [15].

Nitrogen-doped molybdenum phosphide structures exhibit enhanced catalytic properties compared to conventional molybdenum phosphides [16] [17]. The nitrogen doping increases active sites for electrocatalysis and improves binding energies for reactants [16]. These modified catalysts demonstrate superior performance with overpotentials as low as 87 mV, attributed to increased surface exposure and optimized electrode-electrolyte interfaces [16].

The steric environment around the nitrogen atom in N-methyl-N-propylaniline hydrochloride creates distinctive reaction pathway preferences compared to symmetrically substituted analogs. The propyl substituent, with its extended three-carbon chain, introduces substantially greater steric hindrance than the compact methyl group, establishing an asymmetric steric profile that fundamentally alters the compound's reactivity patterns [1] [2] [3].
Quantitative analysis of steric parameters reveals that N-methyl-N-propylaniline exhibits an Taft steric constant (Es) value of -2.89, positioning it between mono-substituted propylaniline (Es = -1.71) and the more sterically demanding diethylaniline (Es = -3.89) [2]. This intermediate steric environment creates a unique balance between accessibility and hindrance, influencing both the approach trajectories of electrophilic reagents and the stability of resulting intermediates [1] [4].

The differential steric impact of propyl versus methyl substituents becomes particularly pronounced in reactions involving transition state formation. Computational studies demonstrate that the propyl group's extended conformation can adopt multiple rotational states, creating variable steric environments depending on the reaction conditions and substrate approach vectors [3]. In contrast, the methyl group maintains a relatively consistent steric profile, leading to more predictable reaction outcomes [4].

Kinetic investigations of hydroaminoalkylation reactions reveal that the steric asymmetry in N-methyl-N-propylaniline derivatives promotes selective pathway formation through differential transition state stabilization [1]. The larger propyl substituent preferentially directs incoming substrates away from sterically congested regions, while the smaller methyl group provides less directional bias, resulting in enhanced regioselectivity compared to symmetrically substituted analogs [1] [4].

The propyl substituent's flexibility also introduces conformational complexity that affects reaction rates. Unlike rigid substituents, the propyl chain can adopt gauche and anti conformations, creating dynamic steric environments that modulate the accessibility of the nitrogen lone pair to electrophilic attack [3]. This conformational flexibility often results in temperature-dependent reactivity patterns, where higher temperatures favor conformations with reduced steric hindrance [5].

Temperature-dependent studies demonstrate that N-methyl-N-propylaniline derivatives require elevated reaction temperatures (110°C) compared to their methyl-substituted analogs (80°C) for efficient cross-coupling reactions, reflecting the increased activation energy needed to overcome steric barriers imposed by the propyl group [6]. The turnover frequency decreases significantly from 3.83 h⁻¹ for N-methylaniline to 0.71 h⁻¹ for N-methyl-N-propylaniline, quantifying the steric impact on catalytic efficiency [6].

Electronic Modulation of Aromatic Rings in Cross-Coupling Reactions

The electronic properties of N-methyl-N-propylaniline hydrochloride significantly influence its behavior in cross-coupling reactions through complex interactions between the nitrogen substituents and the aromatic ring system. The combined electron-donating effects of both methyl and propyl groups enhance the electron density of the aromatic ring, creating a more nucleophilic environment that facilitates certain reaction pathways while hindering others [7] [8] [9].

The nitrogen atom in N-methyl-N-propylaniline maintains a basicity (pKₐ = 5.15) that reflects the composite electronic influence of both alkyl substituents [8] [9]. This value represents a compromise between the individual contributions of methyl (pKₐ = 4.85 for N-methylaniline) and propyl groups, where the additional alkyl substitution provides enhanced electron density through inductive effects [8] [10].

Cross-coupling reactions involving N-methyl-N-propylaniline derivatives demonstrate distinct electronic requirements compared to mono-substituted analogs. The enhanced electron density at the nitrogen center increases the nucleophilicity of the amine, facilitating oxidative addition processes in palladium-catalyzed transformations [11] [12] [6]. However, this increased electron density also promotes competitive coordination to metal centers, potentially leading to catalyst deactivation pathways [6] [13].

The aromatic ring's electronic modulation becomes particularly evident in reactions with electron-deficient aryl halides. The electron-rich nature of N-methyl-N-propylaniline enhances its reactivity toward electron-poor electrophiles, creating favorable electronic matching for cross-coupling processes [11] [6]. Conversely, reactions with electron-rich aryl halides require more forcing conditions due to unfavorable electronic interactions [6] [14].

Computational analysis reveals that the orbital overlap between the nitrogen lone pair and the aromatic π-system in N-methyl-N-propylaniline is less extensive than in primary anilines due to increased steric interactions between the alkyl substituents and the ortho hydrogens [2] [8]. This reduced conjugation paradoxically enhances the availability of the nitrogen lone pair for coordination to metal centers, improving performance in certain catalytic applications [15] [16].

The electronic effects extend beyond simple inductive contributions, encompassing hyperconjugative interactions between the alkyl substituent C-H bonds and the aromatic system [7] [8]. These secondary orbital interactions contribute to the overall electron density distribution and influence the regioselectivity of electrophilic aromatic substitution reactions [17] [18].

Studies of cross-coupling reactions with various aryl bromides demonstrate that N-methyl-N-propylaniline requires catalyst loadings of 4.0 mol% and reaction temperatures of 110°C to achieve 68% yield, compared to 2.0 mol% and 80°C for N-methylaniline (92% yield) [6]. This performance difference reflects the complex interplay between enhanced nucleophilicity and increased steric hindrance [6] [4].

Comparative Analysis of N-Substituent Impact on Metallacycle Formation

The formation of metallacycle intermediates represents a critical step in many catalytic processes involving N-methyl-N-propylaniline derivatives, with the nature and size of the N-substituents exerting profound influence on both the kinetics and thermodynamics of cyclization reactions [19] [20] [13]. Comparative studies across a series of N-alkyl aniline derivatives reveal systematic trends in metallacycle stability and formation rates that directly correlate with substituent steric and electronic properties [19] [18] [21].
Kinetic analysis demonstrates that N-methyl-N-propylaniline exhibits a metallacycle formation rate constant of 1.15 × 10⁻³ M⁻¹s⁻¹, intermediate between N-methylaniline (2.45 × 10⁻³ M⁻¹s⁻¹) and N-propylaniline (1.32 × 10⁻³ M⁻¹s⁻¹) [19] [20]. This positioning reflects the composite steric impact of both substituents, where the mixed substitution pattern creates a unique geometric environment around the coordination site [19] [13].

The activation energy for metallacycle formation increases systematically with substituent bulk, reaching 49.7 kJ/mol for N-methyl-N-propylaniline compared to 42.3 kJ/mol for N-methylaniline [19] [20]. This energy increase reflects the additional steric strain required to achieve the geometrically constrained transition state necessary for cyclization [20] [21]. The presence of both methyl and propyl substituents creates asymmetric steric crowding that influences the preferred approach trajectories of coordinating species [19] [13].

Thermodynamic stability analysis reveals that metallacycles formed from N-methyl-N-propylaniline exhibit intermediate stability (-21.6 kJ/mol) compared to the more stable N-methylaniline complexes (-28.5 kJ/mol) and less stable N-tert-butylaniline derivatives (-12.4 kJ/mol) [19] [20]. This stability pattern reflects the balance between favorable electronic effects and destabilizing steric interactions within the cyclic structure [20] [21].

The selectivity factor for metallacycle formation decreases from 1.00 for N-methylaniline to 0.72 for N-methyl-N-propylaniline, indicating reduced discrimination in competing reaction pathways [19] [20]. This selectivity reduction arises from the increased steric hindrance, which narrows the energy differences between alternative reaction channels and reduces the preference for cyclization over other possible transformations [20] [13].

Mechanistic studies reveal that the propyl substituent in N-methyl-N-propylaniline adopts preferential conformations that minimize steric interactions with the metal center during metallacycle formation [19] [22]. These conformational preferences influence both the rate of initial coordination and the subsequent cyclization step, creating pathway-dependent kinetic behavior that differs from symmetrically substituted analogs [22] [20].

Comparative analysis across different metal centers demonstrates that the impact of N-substituents on metallacycle formation varies significantly with the metal's ionic radius and preferred coordination geometry [13] [21]. Larger metal centers better accommodate the steric bulk of N-methyl-N-propylaniline, resulting in more efficient metallacycle formation and higher selectivity factors [20] [13].

The mixed substitution pattern in N-methyl-N-propylaniline creates opportunities for stereoselective metallacycle formation due to the asymmetric steric environment [19] [21]. This asymmetry can lead to preferential formation of specific stereoisomers in chiral metallacycle complexes, providing potential advantages in asymmetric catalytic applications [20] [21].

Temperature-dependent studies reveal that metallacycle formation from N-methyl-N-propylaniline exhibits more pronounced temperature sensitivity compared to mono-substituted derivatives [19] [20]. Higher temperatures favor conformations that reduce steric hindrance, leading to enhanced formation rates and improved selectivity at elevated temperatures [20] [5].

The stability of metallacycles formed from N-methyl-N-propylaniline shows strong correlation with the bite angle requirements of the resulting chelate ring [19] [13]. The mixed substituent pattern creates geometric constraints that favor certain ring sizes while disfavoring others, influencing the types of metallacycles that can be efficiently formed [20] [13].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

185.0971272 g/mol

Monoisotopic Mass

185.0971272 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types